Cas no 2137944-08-0 (2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)

2,6-Difluoro-3-(fluorosulfonyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-727569
- 2137944-08-0
- 2,6-difluoro-3-(fluorosulfonyl)benzoic acid
- 2,6-Difluoro-3-(fluorosulfonyl)benzoic acid
-
- インチ: 1S/C7H3F3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
- InChIKey: BXOVUYJSNNLWKT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C(=O)O)C=1F)F)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 239.97041423g/mol
- どういたいしつりょう: 239.97041423g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 79.8Ų
2,6-Difluoro-3-(fluorosulfonyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727569-1.0g |
2,6-difluoro-3-(fluorosulfonyl)benzoic acid |
2137944-08-0 | 1g |
$0.0 | 2023-06-06 |
2,6-Difluoro-3-(fluorosulfonyl)benzoic acid 関連文献
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-
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-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
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-
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-
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-
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-
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2,6-Difluoro-3-(fluorosulfonyl)benzoic acidに関する追加情報
2,6-Difluoro-3-(fluorosulfonyl)benzoic Acid (CAS No. 2137944-08-0): A Comprehensive Overview
The compound 2,6-Difluoro-3-(fluorosulfonyl)benzoic acid (CAS No. 2137944-08-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with fluorine atoms and a fluorosulfonyl group. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.
Recent studies have highlighted the importance of fluorinated benzoic acids in drug discovery and agrochemical development. The fluorosulfonyl group in this compound plays a crucial role in modulating the electronic properties of the molecule, enhancing its stability and reactivity under specific conditions. Researchers have explored its potential as a precursor for synthesizing advanced materials, such as fluoropolymers and fluorinated pharmaceuticals.
The synthesis of 2,6-Difluoro-3-(fluorosulfonyl)benzoic acid involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One of the most efficient methods reported in recent literature involves the coupling of a fluorinated benzene derivative with a sulfonylating agent in the presence of a catalyst. This approach has been optimized to minimize side reactions and maximize the formation of the desired product.
In terms of applications, this compound has shown promise in the development of high-performance polymers for use in electronics and aerospace industries. Its ability to form stable bonds with other monomers makes it an ideal candidate for creating materials with exceptional thermal and chemical resistance. Additionally, its role as an intermediate in the synthesis of bioactive compounds has been extensively studied, particularly in the context of developing new antibiotics and antiviral agents.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 2,6-Difluoro-3-(fluorosulfonyl)benzoic acid with unprecedented accuracy. These studies have revealed that the compound exhibits unique electronic transitions, which could be harnessed for applications in optoelectronics and photovoltaics. Furthermore, its ability to act as a Lewis acid has been leveraged in catalytic processes, where it facilitates the formation of complex organic molecules with high efficiency.
The environmental impact of this compound has also been a subject of interest among scientists. Studies have shown that fluorinated benzoic acids are generally stable under ambient conditions, reducing their potential for bioaccumulation and environmental toxicity. However, further research is needed to fully understand its long-term effects on ecosystems and develop sustainable methods for its production and disposal.
In conclusion, 2,6-Difluoro-3-(fluorosulfonyl)benzoic acid (CAS No. 2137944-08-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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